

CAS number and molecular weight of 2-(1H-imidazol-2-yl)ethanamine

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Compound of Interest

Compound Name: 2-(1H-imidazol-2-yl)ethanamine

Cat. No.: B098954

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An In-depth Technical Guide to 2-(1H-imidazol-2-yl)ethanamine

Introduction: Unveiling a Versatile Imidazole Moiety

In the landscape of medicinal chemistry and drug development, the imidazole ring stands as a privileged scaffold, integral to the structure of numerous biologically active compounds.^{[1][2]} Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics. This guide focuses on a specific, yet highly significant, derivative: **2-(1H-imidazol-2-yl)ethanamine**. This molecule, characterized by an ethylamine substituent at the 2-position of the imidazole ring, presents a fascinating subject for researchers exploring new pharmacological agents. Its structural similarity to endogenous biogenic amines, such as histamine, hints at its potential to interact with a range of biological targets, making it a compound of considerable interest for further investigation.

This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It will provide a detailed overview of the physicochemical properties, potential applications, and synthetic methodologies related to **2-(1H-imidazol-2-yl)ethanamine**, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in research and development. These parameters govern its solubility, stability, and pharmacokinetic profile, ultimately influencing its efficacy and developability as a therapeutic agent.

Core Data Summary

The fundamental physicochemical properties of **2-(1H-imidazol-2-yl)ethanamine** are summarized in the table below. This data provides a critical foundation for experimental design, from initial synthesis and purification to formulation and in vitro/in vivo testing.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₉ N ₃	[3][4]
Molecular Weight	111.15 g/mol	[4]
CAS Number	19225-96-8	[3]
CAS Number (HCl salt)	167298-65-9	[5]
IUPAC Name	2-(1H-imidazol-2-yl)ethanamine	[4]
Computed XLogP3	-0.6	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	2	[4]
Rotatable Bond Count	2	[4]

Chemical Structure

The structural representation of **2-(1H-imidazol-2-yl)ethanamine** is crucial for understanding its chemical reactivity and potential biological interactions.

Caption: Chemical structure of **2-(1H-imidazol-2-yl)ethanamine**.

Potential Applications in Drug Discovery and Development

The imidazole nucleus is a recurring motif in a vast array of therapeutic agents, valued for its ability to enhance water solubility and act as an isostere for other five-membered heterocyclic rings.^[1] The structural features of **2-(1H-imidazol-2-yl)ethanamine** suggest several promising avenues for investigation in drug discovery.

Histamine Receptor Modulation

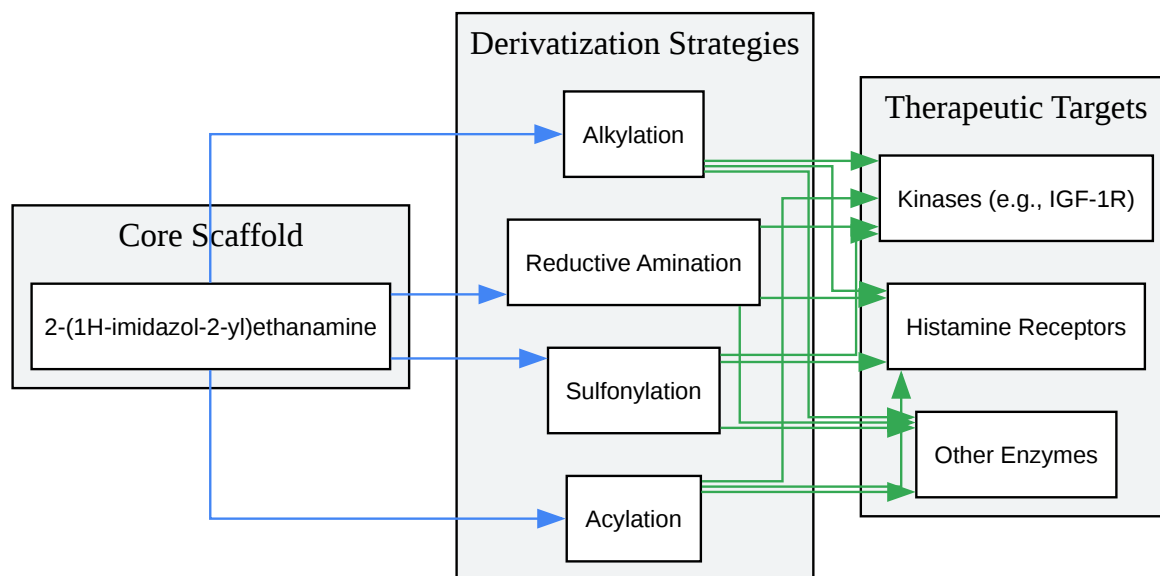
Given its structural analogy to histamine, a primary area of interest is its potential interaction with histamine receptors (H1, H2, H3, and H4). These G-protein coupled receptors are implicated in a wide range of physiological processes, and their modulation is a key strategy in the treatment of allergies, gastric ulcers, and neurological disorders. Further research is warranted to determine the specific agonist or antagonist activity of **2-(1H-imidazol-2-yl)ethanamine** at these receptor subtypes.

Enzyme Inhibition

The imidazole ring can act as a key binding motif in the active sites of various enzymes. For instance, related imidazole-containing compounds have been explored as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R), a significant target in cancer therapy.^[6] The ethylamine side chain of **2-(1H-imidazol-2-yl)ethanamine** could provide additional interaction points, potentially leading to potent and selective enzyme inhibition.

Scaffold for Library Synthesis

Beyond its intrinsic biological activity, **2-(1H-imidazol-2-yl)ethanamine** serves as a valuable building block for the synthesis of compound libraries. The primary amine of the ethylamine side chain provides a reactive handle for a variety of chemical transformations, allowing for the rapid generation of a diverse set of derivatives. This approach is fundamental to structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.



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Caption: Synthetic utility and potential therapeutic targets.

Synthetic Methodologies: A Practical Guide

The synthesis of **2-(1H-imidazol-2-yl)ethanamine** and its derivatives is a key enabling step for its biological evaluation. While multiple synthetic routes can be envisioned, a common and effective approach involves the construction of the imidazole ring followed by elaboration of the side chain.

Illustrative Synthetic Protocol

The following protocol outlines a general, yet robust, method for the synthesis of 2-substituted imidazoles, which can be adapted for the preparation of **2-(1H-imidazol-2-yl)ethanamine**. This method is based on the condensation of an aldehyde with ethylenediamine, followed by oxidation.

Step 1: Synthesis of the Imidazoline Intermediate

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired aldehyde (e.g., a protected aminoacetaldehyde derivative) in

a suitable solvent such as ethanol or methanol.

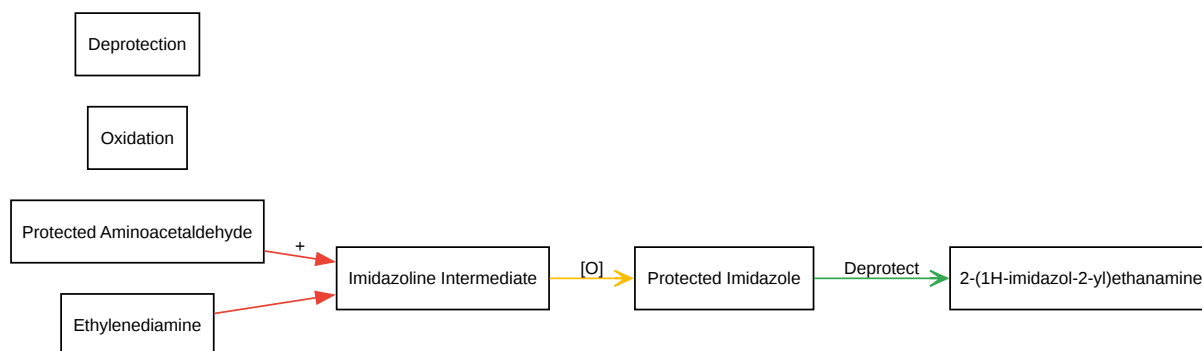
- **Addition of Reagents:** To the stirred solution, add an equimolar amount of ethylenediamine.
- **Reaction Conditions:** The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation and cyclization to form the corresponding imidazoline. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the solvent is removed under reduced pressure. The crude imidazoline intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Oxidation to the Imidazole

- **Oxidizing Agent:** The crude imidazoline is dissolved in a suitable solvent, and an oxidizing agent is added. A variety of oxidizing agents can be employed, such as manganese dioxide (MnO_2), or iodine in the presence of a base.
- **Reaction Conditions:** The reaction is typically stirred at room temperature or heated, depending on the chosen oxidant. Monitoring by TLC is essential to determine the endpoint of the reaction.
- **Work-up and Purification:** Once the oxidation is complete, the reaction mixture is filtered to remove any solid byproducts. The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to yield the desired 2-substituted imidazole.

Step 3: Deprotection (if necessary)

- If a protecting group was used on the amine functionality of the starting aldehyde, a final deprotection step is required to yield **2-(1H-imidazol-2-yl)ethanamine**. The choice of deprotection conditions will depend on the nature of the protecting group used.



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Caption: General synthetic workflow.

Conclusion: A Compound of Untapped Potential

2-(1H-imidazol-2-yl)ethanamine represents a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis, coupled with the proven pharmacological importance of the imidazole scaffold, makes it an attractive starting point for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its core properties and potential applications, with the aim of empowering researchers to explore the full therapeutic potential of this versatile compound. Further investigation into its biological activity is highly encouraged and is anticipated to yield valuable insights into new treatment modalities for a range of diseases.

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